(3E)-3-(hydroxymethylidene)-1H-indol-2-one
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Overview
Description
(3E)-3-(hydroxymethylidene)-1H-indol-2-one is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a hydroxymethylidene group attached to the indole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(hydroxymethylidene)-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the condensation of indole-2-one with formaldehyde under basic conditions. The reaction typically proceeds as follows:
- Indole-2-one is dissolved in a suitable solvent such as ethanol.
- Formaldehyde is added to the solution.
- A base, such as sodium hydroxide, is introduced to catalyze the reaction.
- The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(hydroxymethylidene)-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-(hydroxymethylidene)-1H-indol-2-one would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The hydroxymethylidene group may enhance binding affinity or specificity to these targets, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole-2-one: The parent compound without the hydroxymethylidene group.
3-Methylindole: A similar compound with a methyl group instead of a hydroxymethylidene group.
Indole-3-carboxaldehyde: An indole derivative with a formyl group at the 3-position.
Uniqueness
(3E)-3-(hydroxymethylidene)-1H-indol-2-one is unique due to the presence of the hydroxymethylidene group, which can impart distinct chemical and biological properties compared to other indole derivatives
Properties
IUPAC Name |
(3E)-3-(hydroxymethylidene)-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,11H,(H,10,12)/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKPUQFDPAIVPD-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\O)/C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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